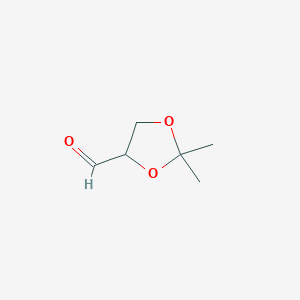
2,3-Dichlorotetrahydrofuran
説明
2,3-Dichlorotetrahydrofuran is a chemical compound used for laboratory research purposes . It has a molecular formula of C4H6Cl2O and a molecular weight of 140.99 . It is also known by the synonym Tetrahydro-2,3-dichlorofuran .
Synthesis Analysis
2,3-Dichlorotetrahydrofuran is an unlabeled, hydrogen peroxide-reactive compound that has been modified with chlorine . The structural modification of this compound has been shown to be carcinogenic in animals . It can be synthesized from 2,3-Dihydrofuran .Molecular Structure Analysis
The molecular structure of 2,3-Dichlorotetrahydrofuran consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The molecular weight is 140.99 .Physical And Chemical Properties Analysis
2,3-Dichlorotetrahydrofuran is a liquid at 20 degrees Celsius . It has a specific gravity of 1.34 and a refractive index of 1.49 . It is sensitive to moisture . The boiling point is 63 °C/20 mmHg .科学的研究の応用
Synthetic Chemistry
2,3-Dichlorotetrahydrofuran exhibits significant utility in synthetic chemistry. Tarnopol'skii and Nadelyaeva (1969) demonstrated its use in the addition to isoprene, yielding various chlorotetrahydrofuran derivatives (Yu. I. Tarnopol'skii & A. K. Nadelyaeva, 1969). Similarly, Anderson et al. (1964) found that 2,3-Dichlorotetrahydrofuran reacts with dichlorocarbene to form adducts useful in the synthesis of dihydro-2H-pyran and other derivatives (J. C. Anderson, D. Lindsay, & C. Reese, 1964).
Kruse et al. (2010) reported that 2-chlorotetrahydrofuran, a derivative of 2,3-Dichlorotetrahydrofuran, is formed from sulfuryl chloride and is useful for protecting hydroxyl functions in various compounds, demonstrating its versatility in organic synthesis (C. Kruse, F. Jonkers, V. Dert, & A. D. Gen, 2010).
Advanced Material Synthesis
Watanabe and Endo (1988) highlighted a method for stereoselective synthesis of tetrahydrofuran derivatives using dichloromethyl radical, showing the application of 2,3-Dichlorotetrahydrofuran in advanced material synthesis (Yoshihiko Watanabe & T. Endo, 1988).
Chemical Reactions and Stereochemistry
Research by Wang et al. (2009) on the synthesis of trans-2,3-dihydrofuran derivatives using pyridinium ylide demonstrates the utility of 2,3-Dichlorotetrahydrofuran in studying complex chemical reactions and stereochemistry (Qifang Wang, Hong Hou, L. Hui, & Chaoguo Yan, 2009).
Safety And Hazards
2,3-Dichlorotetrahydrofuran is combustible and causes skin and eye irritation . It is recommended to keep away from flames and hot surfaces, and to use explosion-proof equipment . After handling, it is advised to wash hands and face thoroughly . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention .
特性
IUPAC Name |
2,3-dichlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHLMWUFVRLDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956548 | |
| Record name | 2,3-Dichlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorotetrahydrofuran | |
CAS RN |
3511-19-1 | |
| Record name | 2,3-Dichlorotetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,3-dichlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorotetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2,3-Dichlorotetrahydrofuran?
A1: While specific procedures are not detailed in the provided abstracts, research has explored the synthesis of 2,3-Dichlorotetrahydrofuran through various pathways. One study focuses on improving the synthesis of this compound []. Another investigates its production via the chlorination of 2,3-dichlorotetrahydrofuran itself [].
Q2: How does the stereochemistry of 2,3-Dichlorotetrahydrofuran influence its reactivity?
A2: Research indicates that controlling the stereochemistry during the synthesis of 2,3-dichlorotetrahydropyran, a structurally similar compound, is crucial []. This suggests that the stereochemistry of 2,3-Dichlorotetrahydrofuran could similarly impact its reactivity, particularly in nucleophilic displacement reactions.
Q3: What types of reactions is 2,3-Dichlorotetrahydrofuran known to undergo?
A3: 2,3-Dichlorotetrahydrofuran is primarily investigated for its participation in nucleophilic displacement reactions. Studies highlight its reactions with various reagents including diols, glycidyl ethers of diols [], unsaturated alcohols [], pyridine and its derivatives [, ]. One study specifically examines the cleavage of tetrahydrofuran using 2,3-Dichlorotetrahydrofuran with zinc chloride as a catalyst [].
Q4: Are there any applications of 2,3-Dichlorotetrahydrofuran in the synthesis of biologically active compounds?
A4: Yes, research suggests potential applications of 2,3-Dichlorotetrahydrofuran in synthesizing modified nucleosides. One study investigates its use in preparing acyclic nucleoside analogues like 2′,3′-secoguanosine and its derivatives []. These analogues were subsequently tested for antiviral activity against herpes simplex virus types 1 and 2.
Q5: What insights can be drawn from the reaction kinetics of 2,3-Dichlorotetrahydrofuran with pyridine derivatives?
A5: Studies focusing on the kinetics of 2,3-Dichlorotetrahydrofuran's reaction with pyridine and its derivatives reveal a first-order reaction mechanism []. This suggests that the rate-determining step involves the dissociation of the C-Cl bond within the 2,3-Dichlorotetrahydrofuran molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



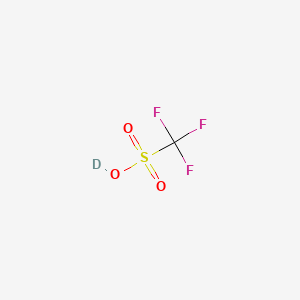

![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1583696.png)
![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
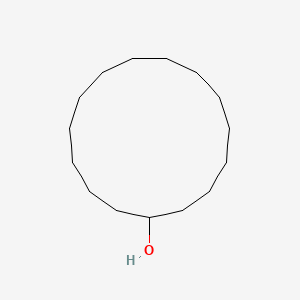

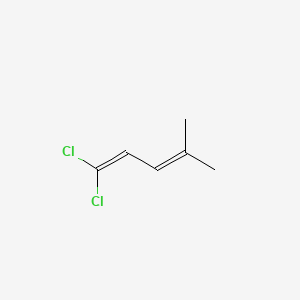
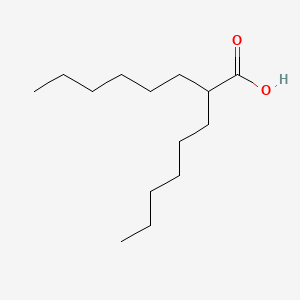
![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
